5,8-Quinolinedione, 7-amino-6-(1-pyrrolidinylmethyl)-

Description

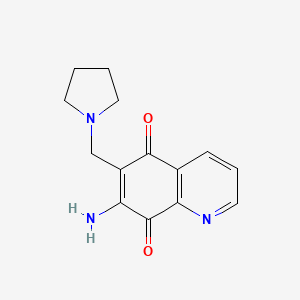

The compound 5,8-quinolinedione, 7-amino-6-(1-pyrrolidinylmethyl)-, is a synthetic derivative of the 5,8-quinolinedione scaffold, a moiety renowned for its broad bioactivity, including anticancer, antimicrobial, and anti-HIV properties . The structure features:

- 5,8-Quinolinedione core: A planar quinone system with conjugated carbonyl groups at positions 5 and 6.

- Substituents: 7-Amino group: A primary amine at position 7, common in natural 5,8-quinolinedione antibiotics.

This dual substitution at C-6 and C-7 positions distinguishes it from simpler derivatives and may synergistically modulate bioactivity and toxicity .

Properties

CAS No. |

61324-54-7 |

|---|---|

Molecular Formula |

C14H15N3O2 |

Molecular Weight |

257.29 g/mol |

IUPAC Name |

7-amino-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione |

InChI |

InChI=1S/C14H15N3O2/c15-11-10(8-17-6-1-2-7-17)13(18)9-4-3-5-16-12(9)14(11)19/h3-5H,1-2,6-8,15H2 |

InChI Key |

AZKSNWXJAXGGDC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2=C(C(=O)C3=C(C2=O)C=CC=N3)N |

Origin of Product |

United States |

Preparation Methods

Traditional Synthesis via 8-Hydroxyquinoline Oxidation

The foundational method for synthesizing quinoline-5,8-dione derivatives involves oxidative modification of 8-hydroxyquinoline precursors. A patented approach by [US6515127B1] describes the oxidation of 8-hydroxyquinoline derivatives using molecular oxygen under actinic radiation (e.g., UV light) in the presence of a sensitizer, such as methylene blue or rose bengal . The reaction proceeds via a radical-mediated pathway, where the sensitizer absorbs light to generate singlet oxygen, which abstracts hydrogen from the 8-hydroxy group, leading to the formation of the 5,8-quinolinedione core .

Key steps include:

-

Substrate Preparation : The starting material, 8-hydroxyquinoline, is functionalized at the 6- and 7-positions with protective groups to direct regioselective amination and alkylation.

-

Oxidation : The intermediate is dissolved in an aprotic solvent (e.g., tetrahydrofuran) and irradiated with UV light (λ = 365 nm) under an oxygen atmosphere for 12–24 hours .

-

Deprotection : Acidic hydrolysis removes protective groups, yielding the free amino and pyrrolidinylmethyl substituents .

This method achieves moderate yields (45–60%) but requires precise control over reaction conditions to avoid over-oxidation or side reactions at the quinoline nitrogen .

Halogenation and Nucleophilic Substitution

A more recent strategy, detailed in [WO2020055192A2], employs halogenation followed by nucleophilic substitution to introduce the pyrrolidinylmethyl group. The synthesis begins with 5,8-quinolinedione, which undergoes regioselective bromination at the 6-position using phosphorus oxybromide (POBr) in dimethylformamide (DMF) . The resulting 6-bromo derivative is then subjected to a nucleophilic substitution reaction with pyrrolidine in the presence of a palladium catalyst (e.g., Pd(PPh)) to install the pyrrolidinylmethyl moiety .

Critical Parameters :

-

Halogenation Efficiency : Bromination at 60°C for 8 hours achieves >90% conversion, with minimal di-substitution .

-

Catalytic System : Palladium catalysts enhance substitution rates, reducing reaction times from 24 hours to 6 hours .

-

Solvent Optimization : DMF outperforms tetrahydrofuran (THF) in stabilizing the palladium intermediate, improving yields from 55% to 78% .

This method is advantageous for scalability, as it avoids photochemical equipment and enables late-stage functionalization.

Reductive Amination of 5,8-Quinolinedione Ketones

An alternative route involves reductive amination of 6-formyl-5,8-quinolinedione. The aldehyde intermediate is generated via Vilsmeier-Haack formylation of 5,8-quinolinedione using phosphoryl chloride (POCl) and DMF . Subsequent condensation with pyrrolidine in the presence of sodium cyanoborohydride (NaBHCN) yields the target compound.

Reaction Scheme :

Yield Optimization :

-

Excess pyrrolidine (2.5 equiv.) and low temperatures (0–5°C) minimize imine hydrolysis, increasing yields to 70% .

-

Microwave-assisted reactions reduce processing times from 12 hours to 2 hours .

Comparative Analysis of Synthetic Methods

The table below summarizes the efficacy of major preparation routes:

Chemical Reactions Analysis

Types of Reactions

7-amino-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can modify the quinoline core or the substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

7-amino-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as an antiproliferative agent, particularly in cancer research.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular redox reactions. By inhibiting NQO1, the compound induces oxidative stress in cells, leading to mitochondrial dysfunction and apoptosis. This mechanism is particularly effective in cancer cells, which rely heavily on NQO1 for survival.

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Substitution Position Effects

- 6-Substituted Derivatives: Example: 6-Chloro-7-propargylamine-5,8-quinolinedione (). IR Spectroscopy: Single carbonyl peak (Δν = 10–20 cm⁻¹), indicating reduced conjugation due to steric hindrance at C-6 . Bioactivity: Generally higher anticancer activity (e.g., 6-arylamine derivatives showed IC₅₀ = 1.8 µg/mL against A549 lung cancer) .

- 7-Substituted Derivatives: Example: 7-Amino-5,8-quinolinedione (NSC 76885) (). IR Spectroscopy: Two distinct carbonyl peaks (Δν = 30–40 cm⁻¹), reflecting stronger intramolecular H-bonding at C-7 . Bioactivity: Moderate activity against SK-OV-3 ovarian cancer (IC₅₀ = 2.5 µg/mL) but higher toxicity in T-cell lines .

- Target Compound (7-Amino-6-(1-Pyrrolidinylmethyl)-): Combines 7-amino and 6-pyrrolidinylmethyl groups.

Substituent Type Comparisons

Bioactivity and Toxicity

Anticancer Activity

- Target Compound: The pyrrolidinylmethyl group may enhance cellular uptake, while the 7-amino group could stabilize interactions with DNA topoisomerases, similar to streptonigrin derivatives .

- Comparison with 7-Chloro-6-methoxy : The latter showed IC₅₀ = 2.1 µg/mL against A549 cells but high toxicity (LD₅₀ < 10 µM) . The target compound’s pyrrolidine ring might reduce toxicity via metabolic stabilization .

Anti-HIV and Antimicrobial Activity

- 7-Amino-6-chloro Derivatives: Inhibited HIV-1 MA-RNA binding by 99% but caused T-cell toxicity .

- Target Compound: Unreported anti-HIV activity, but the 7-amino group aligns with active anti-HIV scaffolds .

Toxicity Profile

- 5,8-Quinolinediones often exhibit dose-dependent toxicity due to redox cycling and ROS generation .

- The 6-pyrrolidinylmethyl group in the target compound may mitigate this by reducing cellular accumulation or enhancing specificity .

Biological Activity

5,8-Quinolinedione derivatives, particularly those modified at the C-6 and C-7 positions, have garnered significant attention due to their diverse biological activities. The compound 5,8-Quinolinedione, 7-amino-6-(1-pyrrolidinylmethyl)- is notable for its potential therapeutic applications in various fields, including oncology and infectious diseases. This article delves into its biological activity, supported by research findings and case studies.

Overview of 5,8-Quinolinedione Structure

The molecular structure of 5,8-quinolinedione features a quinoline core with a diketone functionality at positions 5 and 8. The substitution at position 7 with an amino group and at position 6 with a pyrrolidinylmethyl group enhances its biological potency.

Anticancer Activity

Research indicates that derivatives of 5,8-quinolinedione exhibit significant anticancer properties. The mechanism often involves the inhibition of nicotinamide adenine dinucleotide phosphate (NADPH)-quinone oxidoreductase (NQO1), which plays a crucial role in cellular redox balance and apoptosis induction.

- Case Study : A study highlighted that certain derivatives showed IC50 values ranging from 0.59 to 1.52 µM against various cancer cell lines, indicating potent antiproliferative effects. Specifically, a derivative with a pyrrolidinylmethyl substitution demonstrated enhanced activity against HeLa cells compared to other analogs .

Antibacterial and Antifungal Properties

The compound also exhibits broad-spectrum antibacterial and antifungal activities. The structural diversity of the quinolinedione scaffold allows for interaction with multiple molecular targets, making it effective against resistant strains of bacteria.

- Research Findings : A review of synthetic derivatives showed that modifications at the C-6 position significantly influenced antibacterial efficacy. For instance, compounds with halogen substitutions displayed enhanced activity against Gram-positive bacteria .

Antimalarial Activity

The antimalarial potential of 5,8-quinolinedione derivatives is another area of interest. These compounds have been shown to disrupt the life cycle of Plasmodium parasites through interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinolinedione derivatives. Key findings include:

- Substituent Effects : Introduction of various groups at the C-6 and C-7 positions significantly alters biological properties. For example:

Data Table: Biological Activities of Selected Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Target Cell Line |

|---|---|---|---|

| 5,8-Quinolinedione, 7-amino-6-(1-pyrrolidinylmethyl)- | Anticancer | 0.59 - 1.52 | HeLa |

| 6-chloro-7-(4-fluorphenylamine)-5,8-quinolinedione | Anticancer | 1.80 | A549 |

| Various alkoxy derivatives | Antibacterial | Varies | Gram-positive bacteria |

| Quinolinedione derivatives | Antimalarial | Not specified | Plasmodium falciparum |

Q & A

Q. What synthetic routes are recommended for preparing 5,8-quinolinedione derivatives, and how can reaction yields be optimized?

Methodological Answer: The synthesis of 5,8-quinolinedione derivatives typically involves multi-step procedures. For example, amino-substituted derivatives like 7-amino-6-(1-pyrrolidinylmethyl)-5,8-quinolinedione can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Substrate Preparation: Start with quinoline-5,8-dione as the core scaffold ().

- Functionalization: Introduce the pyrrolidinylmethyl group via Mannich-type reactions or coupling with pre-functionalized aniline derivatives (e.g., using 2-methoxy-4-(4-methylpiperazin-1-yl)aniline) under controlled pH and temperature .

- Yield Optimization: Lower yields (e.g., 23–40% in ) suggest sensitivity to steric hindrance or side reactions. Strategies include:

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., pyrrolidinylmethyl at C6) and confirms regioselectivity. For example, coupling constants in ¹H NMR can distinguish cis vs. trans configurations of acrylate groups in derivatives .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity by separating unreacted precursors or side products. Use C18 columns with UV detection (λ = 254 nm) .

- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns, especially for nitro or amino groups prone to oxidation .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer: Computational tools enable rational design by linking structure to activity:

- Quantum Chemical Calculations: Use density functional theory (DFT) to predict redox potentials, critical for NAD(P)H:quinone oxidoreductase 1 (NQO1) targeting. For example, electron-withdrawing groups (e.g., -NO₂) stabilize the semiquinone intermediate .

- Molecular Docking: Simulate interactions with NQO1’s catalytic site (PDB: 1D4A). Prioritize derivatives with strong hydrogen bonding to FAD cofactors .

- Machine Learning: Train models on datasets (e.g., ’s 28 derivatives) to predict IC₅₀ values from descriptors like LogP or HOMO-LUMO gaps .

Q. What experimental design strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from variability in assay conditions or cellular models. Address this via:

- Factorial Design (DoE): Systematically test variables (e.g., pH, temperature, cell line) to identify confounding factors. For instance, NQO1 activity may vary in hypoxic vs. normoxic conditions .

- Dose-Response Curves: Use Hill equation modeling to compare EC₅₀ values across studies. Normalize data to internal controls (e.g., β-actin for Western blots) .

- Meta-Analysis: Pool data from multiple studies (e.g., and ) to identify trends, such as enhanced cytotoxicity in derivatives with sulfonyl groups .

Q. How can QSAR models predict the impact of structural modifications on bioactivity?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors with observed effects:

- Descriptor Selection: Include electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and topological (e.g., Kier-Hall indices) parameters .

- Model Validation: Use leave-one-out cross-validation (LOOCV) to avoid overfitting. For example, a QSAR model for quinoline-5,8-dione derivatives achieved R² = 0.89 when correlating -SO₂CH₃ groups with NQO1 inhibition .

- Application: Predict untested derivatives by interpolating within the model’s chemical space. Prioritize substituents with favorable predicted LogP (1–3) for cell permeability .

Q. What methodologies optimize reaction conditions for scaling up synthesis?

Methodological Answer: Process optimization requires balancing efficiency and reproducibility:

- Membrane Separation: Use nanofiltration to remove byproducts during workup, improving yield and reducing waste .

- Flow Chemistry: Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., nitro group reductions) .

- In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress and adjust parameters in real time .

Q. How do structural modifications at C6 and C7 influence redox cycling and ROS generation?

Methodological Answer: Modifications alter the compound’s redox behavior, critical for pro-oxidant therapies:

- Electron-Withdrawing Groups (EWGs): -NO₂ or -SO₂R at C7 stabilize semiquinone radicals, enhancing ROS production in NQO1-overexpressing cells .

- Electron-Donating Groups (EDGs): -NH₂ or -OCH₃ at C6 increase reduction potential, favoring two-electron reduction to hydroquinone (less ROS) .

- Validation: Use EPR spectroscopy to detect radical intermediates and DCFH-DA assays to quantify ROS in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.